![molecular formula C17H16F3N3O3 B2939937 (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034606-49-8](/img/structure/B2939937.png)

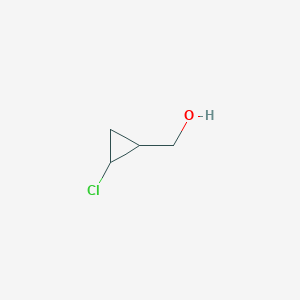

(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The isoxazole ring, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, is a key structural feature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research in medicinal chemistry has led to the synthesis of novel derivatives involving (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl) structures, aiming at exploring their biological activities and potential therapeutic applications. For instance, studies have focused on synthesizing derivatives as sodium channel blockers and anticonvulsant agents, indicating the versatility of this chemical scaffold in drug design (S. Malik & S. Khan, 2014). Moreover, the synthesis and structural exploration of related heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted to evaluate their antiproliferative activity, highlighting the importance of structural analysis in identifying bioactive compounds (S. Benaka Prasad et al., 2018).

Bioactivation Pathways and Mechanisms

Investigations into the bioactivation pathways of isoxazole rings, a core structure related to the compound of interest, have revealed insights into the metabolic transformations these compounds undergo in biological systems. A study elucidated a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, demonstrating the intricate mechanisms through which these compounds are metabolized and their potential interactions with biological molecules (Jian Yu et al., 2011).

Antioxidant and Antimicrobial Activities

The search for new bioactive molecules has led to the synthesis of compounds based on the benzo[d]isoxazol scaffold, assessing their antioxidant and antimicrobial activities. This research demonstrates the potential of such compounds in addressing oxidative stress-related diseases and microbial infections, showcasing the broad applicability of these chemical structures in developing new therapeutic agents (F. Bassyouni et al., 2012).

Photochemical Properties

The photochemical properties of tetrazolones, closely related to the compound of interest, have been explored, revealing novel approaches to the synthesis of pyrimidinones. Such studies highlight the potential of using photochemical reactions in the synthesis of complex heterocyclic compounds, which could have various applications in medicinal chemistry and materials science (L. Frija et al., 2006).

Mecanismo De Acción

Isoxazoles

Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Isoxazoles have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific activity can vary depending on the substitution of various groups on the isoxazole ring .

Direcciones Futuras

Isoxazole derivatives, including this compound, have immense potential for the development of clinically viable drugs due to their wide spectrum of biological activities . Future research could focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3/c18-17(19,20)13-6-3-7-14(21-13)25-10-8-23(9-10)16(24)15-11-4-1-2-5-12(11)26-22-15/h3,6-7,10H,1-2,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVLIENFCPNUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)

![3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2939864.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)

![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)

![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)

![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)

![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)